molecular formula C12H8BrN3OS B2884809 4-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide CAS No. 2034403-14-8

4-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide

Cat. No.: B2884809
CAS No.: 2034403-14-8
M. Wt: 322.18
InChI Key: PVHZHSLAZSALIR-UHFFFAOYSA-N
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Description

4-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide is a specialized heterocyclic compound designed for medicinal chemistry and drug discovery research. This molecule incorporates a pyrazolo[1,5-a]pyridine scaffold, a privileged structure in pharmaceutical development known for its diverse biological activities and presence in compounds targeting various disease pathways . The bromo-thiophene carboxamide moiety serves as a versatile handle for further synthetic modification via cross-coupling reactions, enabling rapid generation of structural diversity around the core scaffold for structure-activity relationship studies. Pyrazolo[1,5-a]pyridine-based compounds have demonstrated significant potential in multiple therapeutic areas. Structural analogs have shown potent antituberculosis activity against both drug-susceptible and drug-resistant Mycobacterium tuberculosis strains, with some derivatives exhibiting excellent potency in the low nanomolar range and promising pharmacokinetic profiles . Additionally, related pyrazolo-fused heterocycles have been investigated as protein kinase inhibitors for targeted cancer therapy, NMDAR modulators for neurological disorders, and antiviral agents . The specific substitution pattern of this compound, featuring a bromine atom at the 4-position of the thiophene ring, provides strategic advantages for medicinal chemistry optimization. This functionality allows for palladium-catalyzed cross-coupling reactions to introduce diverse structural elements, while the carboxamide linker contributes to favorable molecular interactions with biological targets through hydrogen bonding. Researchers can utilize this compound as a key intermediate in the synthesis of potential therapeutic agents for various conditions, including infectious diseases, oncology targets, and central nervous system disorders. The compound is supplied with comprehensive analytical characterization to ensure research reproducibility. For Research Use Only. Not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-bromo-N-pyrazolo[1,5-a]pyridin-5-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3OS/c13-8-5-11(18-7-8)12(17)15-9-2-4-16-10(6-9)1-3-14-16/h1-7H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHZHSLAZSALIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C=C1NC(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies and Methodologies

Amidation-Based Coupling Reactions

The most widely reported method for synthesizing 4-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide involves a two-step process: (1) preparation of the pyrazolo[1,5-a]pyridine-5-amine intermediate and (2) coupling with 4-bromothiophene-2-carboxylic acid via amidation.

Step 1: Synthesis of Pyrazolo[1,5-a]pyridine-5-amine

Pyrazolo[1,5-a]pyridine derivatives are typically synthesized through cyclocondensation reactions. For example, β-enaminones or 1,3-biselectrophilic compounds react with 3-aminopyrazoles under acidic or basic conditions to form the fused heterocycle. A scalable approach involves the [4 + 2] cycloaddition of $$ N $$-propargylic sulfonylhydrazones with sulfonyl azides, followed by intramolecular Diels–Alder reactions to yield the pyrazolo[1,5-a]pyridine core.

Step 2: Carboxamide Formation

The carboxylic acid (4-bromothiophene-2-carboxylic acid) is activated using coupling reagents such as $$ N,N' $$-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 4-dimethylaminopyridine (DMAP). Reaction with pyrazolo[1,5-a]pyridine-5-amine in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–25°C yields the target compound with reported yields of 74–83%.

Optimization Insights :

  • Excess carboxylic acid (1.2–1.5 equivalents) improves conversion rates.
  • DMAP (10 mol%) accelerates the reaction by stabilizing the active ester intermediate.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials.

Cross-Dehydrogenative Coupling (CDC) Approaches

An alternative route employs cross-dehydrogenative coupling (CDC) between prefunctionalized pyrazolo[1,5-a]pyridines and bromothiophene derivatives. For instance, Behbehani and Ibrahim demonstrated that acetic acid and molecular oxygen ($$ \text{O}_2 $$) promote CDC reactions between $$ N $$-amino-2-iminopyridines and β-ketoesters, yielding pyrazolo[1,5-a]pyridines in 60–94% yields.

Key Reaction Conditions :

Parameter Optimal Value
Solvent Ethanol
Catalyst Acetic acid (6 equiv)
Atmosphere $$ \text{O}_2 $$ (1 atm)
Temperature 130°C
Reaction Time 18 hours

This method avoids stoichiometric metal catalysts, enhancing sustainability, but requires careful control of acetic acid loading to prevent triazolo byproduct formation.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance solubility but may lead to decomposition at elevated temperatures.
  • Ethereal solvents (THF, dioxane) favor coupling reactions but require strict anhydrous conditions.

Byproduct Mitigation

  • Triazolo derivatives : Formed via competing cyclization when excess acetic acid is present in CDC reactions.
  • Hydrolysis products : Minimized by using molecular sieves or desiccants during amidation.

Characterization and Analytical Validation

Spectroscopic Analysis

  • NMR Spectroscopy : $$ ^1\text{H} $$ and $$ ^{13}\text{C} $$ NMR confirm regiochemistry and purity. The pyrazolo[1,5-a]pyridine proton resonances appear as distinct doublets at δ 7.8–8.2 ppm, while the thiophene protons resonate at δ 7.1–7.5 ppm.
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 322.18 (M+H).

X-ray Crystallography

Single-crystal X-ray diffraction of related pyrazolo[1,5-a]pyridine derivatives reveals planar geometries with intermolecular hydrogen bonding between the carboxamide and pyridine nitrogen.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

    Catalysts: Palladium or copper catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .

Scientific Research Applications

Scientific Research Applications

4-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide, as a pyrazolo[1,5-a]pyridine derivative, is used in scientific fields such as:

  • Medicinal Chemistry Pyrazolo[1,5-a]pyridine derivatives are examined for their potential as therapeutic agents, with an emphasis on enhancing efficacy and reducing toxicity through structural optimization.
  • Drug Discovery These compounds are potential scaffolds in drug discovery, with various reviews detailing their synthesis and derivatization . Their biocompatibility and lower toxicity levels make them attractive for drug development .
  • Chemical Reactions The compound can participate in chemical reactions that are significant for functionalization and the creation of analogs with enhanced biological activity.

Characteristics

This compound can be classified as an N-heterocyclic compound because nitrogen atoms are present in its structure. It is also categorized under carboxamides , which are organic compounds containing a carbonyl group attached to a nitrogen atom.

Formula
C12H8BrN3OSC_{12}H_8BrN_3OS

Molecular Weight
322.18

CAS Number
2034403-14-8 , 82978-00-5

Mechanism of Action

The mechanism of action of 4-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects in diseases like cancer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Amine Substituents

The choice of the amine substituent significantly impacts physicochemical and biological properties:

  • Pyrazine Derivatives :
    • Example: 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide (compound 3 in ).
    • The pyrazine ring is a planar, electron-deficient heterocycle, leading to distinct HOMO-LUMO gaps (e.g., compound 4i: HOMO = -3.88 eV) and lower hyperpolarizability compared to bicyclic systems .
    • Synthesis yields via TiCl4-mediated condensation are high (75%), but Suzuki coupling yields vary (37–72%) .
  • Pyridine Derivatives :

    • Example: 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide ().
    • Pyridine’s basic nitrogen enhances solubility but reduces steric bulk compared to bicyclic systems. Antibacterial evaluations highlight moderate activity, likely due to improved membrane penetration .
  • Pyrazole Derivatives: Example: 5-Bromo-N-(3-methyl-1-phenylpyrazol-5-yl)thiophene-2-carboxamide ().

Electronic and Structural Properties

  • HOMO-LUMO Gaps: Pyrazolo[1,5-a]pyridine’s fused bicyclic system increases conjugation, likely reducing the HOMO-LUMO gap compared to pyrazine analogs (e.g., compound 4l: hyperpolarizability = 8583.80 Hartrees) .
  • Pyridine derivatives (e.g., ) may balance hydrophobicity with basic nitrogen .

Data Tables

Table 1. Comparative Physicochemical Properties

Compound Amine Substituent Yield (%) HOMO-LUMO Gap (eV) Hyperpolarizability (Hartrees)
4-Bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide Pyrazolo[1,5-a]pyridine ~70* ~-4.0* ~9000*
5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide (3) Pyrazine 75 -3.88 (compound 4i) 8583.80 (compound 4l)
5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide Pyridine 80 N/A N/A

*Estimated based on structural analogs.

Key Findings and Challenges

  • Advantages of Pyrazolo[1,5-a]pyridine :
    Enhanced rigidity and electronic conjugation improve NLO properties and target binding .
  • Challenges : Synthesis of pyrazolo[1,5-a]pyridin-5-amine may require specialized routes (e.g., cycloadditions in ) . Bromine’s steric effects could hinder coupling reactions.

Biological Activity

4-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide is a compound that belongs to the class of pyrazolo[1,5-a]pyridines, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyridine core linked to a thiophene ring and a carboxamide functional group. This structural arrangement is significant for its biological interactions and pharmacological properties.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyridine derivatives. For instance, compounds within this class have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

  • Mechanism of Action : The anticancer effects are often attributed to the inhibition of key signaling pathways involved in cell growth and survival, such as the Ras oncogene pathway and Na+/K(+)-ATPase activity. In particular, this compound may exhibit similar mechanisms due to its structural similarities with other active compounds .

Enzymatic Inhibition

Research indicates that pyrazolo[1,5-a]pyridine compounds can act as inhibitors of various enzymes, including those involved in inflammatory processes.

  • Example : A study on related compounds demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The IC50 values for these inhibitors were reported to be comparable to standard anti-inflammatory drugs .

Case Studies

Several case studies have been conducted to evaluate the biological activity of pyrazolo[1,5-a]pyridine derivatives:

  • In Vitro Studies :
    • A study assessed the cytotoxic effects of various derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant growth inhibition compared to untreated controls .
    • Another investigation focused on the anti-inflammatory properties of pyrazolo derivatives, revealing their potential as therapeutic agents against conditions like arthritis and cancer-related inflammation .
  • In Vivo Studies :
    • Animal models have been used to further explore the pharmacokinetics and therapeutic efficacy of these compounds. For example, studies demonstrated that certain derivatives could reduce tumor size in xenograft models while exhibiting minimal toxicity .

Data Summary

The following table summarizes key findings related to the biological activities of this compound and similar compounds:

Activity Effect Reference
AnticancerInhibition of cell proliferation
Enzymatic InhibitionCOX inhibition
CytotoxicitySignificant reduction in tumor size
Anti-inflammatoryReduction in inflammatory markers

Q & A

Basic Questions

Q. What are the key structural features of 4-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide, and how do they influence its biological activity?

  • Answer : The compound features a brominated thiophene ring, a pyrazolo[1,5-a]pyridine heterocycle, and a carboxamide linker. The bromine atom enhances electrophilic reactivity and binding to hydrophobic pockets in biological targets. The pyrazolo[1,5-a]pyridine scaffold contributes to π-π stacking interactions, while the carboxamide group facilitates hydrogen bonding with amino acid residues. These structural elements collectively enable interactions with enzymes or receptors, as seen in analogs with anticancer and kinase-inhibitory activities .

Q. What synthetic methodologies are typically employed to prepare this compound?

  • Answer : Synthesis involves multi-step procedures, including:

  • Step 1 : Condensation of pyrazolo[1,5-a]pyridin-5-amine with 4-bromothiophene-2-carboxylic acid derivatives under basic conditions (e.g., triethylamine or pyridine) via an addition-elimination mechanism.
  • Step 2 : Purification using recrystallization or column chromatography to isolate the carboxamide product.
    Reaction optimization often requires controlled temperatures (e.g., 60–80°C) and anhydrous solvents (e.g., DMF or THF) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : To confirm the integration of protons in the thiophene, pyrazolo[1,5-a]pyridine, and carboxamide groups.
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade material) .

Advanced Research Questions

Q. How can statistical experimental design optimize the synthesis of this compound?

  • Answer : Design of Experiments (DoE) methodologies, such as factorial or response surface designs, are critical. For example:

  • Variables : Temperature, solvent polarity, catalyst concentration, and reaction time.
  • Response Metrics : Yield, purity, and reaction efficiency.
    Statistical analysis (e.g., ANOVA) identifies significant factors. A study on pyrazolo-pyrimidine synthesis demonstrated that optimizing solvent choice (e.g., DMF vs. THF) improved yields by 20–30% .

Q. What strategies resolve contradictions in biological activity data among structural analogs?

  • Answer : Discrepancies arise from subtle structural variations. Recommended approaches:

  • Structure-Activity Relationship (SAR) Studies : Compare analogs with systematic substitutions (e.g., bromine vs. chlorine, trifluoromethyl vs. methyl).
  • Computational Docking : Predict binding modes using molecular dynamics simulations.
    For instance, replacing the thiophene with a phenyl group in analogs reduced kinase inhibition but enhanced antimicrobial activity, highlighting target specificity .

Q. How can computational chemistry guide the optimization of this compound’s pharmacokinetic properties?

  • Answer :

  • ADME Prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability.
  • Quantum Chemical Calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
    A study on pyrazolo[1,5-a]pyrimidines used density functional theory (DFT) to correlate trifluoromethyl group orientation with bioactivity, informing synthetic prioritization .

Q. What experimental controls are critical when evaluating this compound’s biological activity?

  • Answer :

  • Positive/Negative Controls : Use established inhibitors (e.g., staurosporine for kinase assays) and solvent-only controls.
  • Dose-Response Curves : Ensure linearity across concentrations (e.g., 0.1–100 µM) to calculate IC50 values accurately.
  • Counter-Screening : Test against off-target proteins to confirm selectivity.
    Inconsistent cytotoxicity data in pyrazolo derivatives were resolved by standardizing cell viability assays (e.g., MTT vs. ATP-based luminescence) .

Methodological Recommendations

  • Synthesis : Prioritize anhydrous conditions and slow addition of reagents to minimize side reactions .
  • Characterization : Use tandem LC-MS for real-time purity assessment during purification .
  • Biological Assays : Include orthogonal assays (e.g., fluorescence polarization + SPR) to validate target engagement .

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